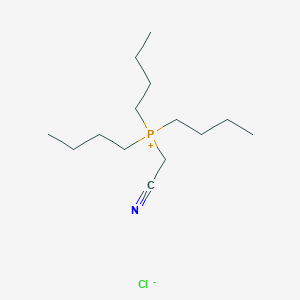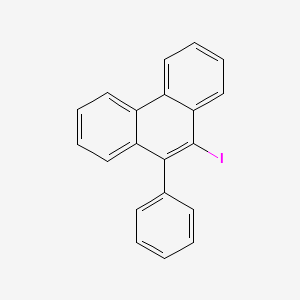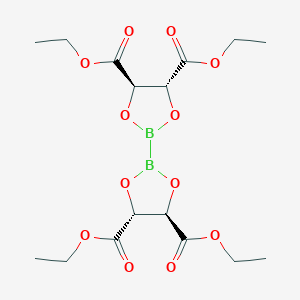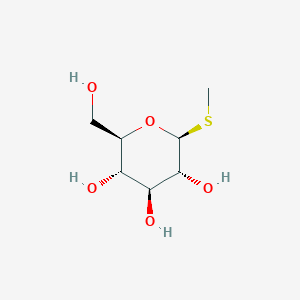
Methyl-beta-D-thioglucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-beta-D-thioglucopyranoside: is a thioglycoside derivative of glucose, where the oxygen atom in the glycosidic bond is replaced by a sulfur atom. This compound is known for its stability and resistance to enzymatic hydrolysis, making it a valuable tool in various biochemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Methyl-beta-D-thioglucopyranoside can be synthesized through multiple steps starting from D-glucose. One common method involves the acetylation of D-glucose to form pentaacetylglucose, followed by bromination to produce acetobromo glucose. This intermediate then reacts with thiourea to form an isothiuronium salt, which is subsequently neutralized and reduced to yield the thiol. The thiol reacts with methyl iodide to form the final product, this compound .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: Methyl-beta-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The glycosidic bond can participate in substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioglycosides.
科学的研究の応用
Chemistry: Methyl-beta-D-thioglucopyranoside is used as a building block in the synthesis of more complex molecules. Its stability and resistance to enzymatic degradation make it a valuable tool in synthetic organic chemistry .
Biology: In biological research, this compound is used to study carbohydrate metabolism and enzyme activity. It serves as a substrate for glycosidases and helps in understanding the mechanisms of these enzymes .
Medicine: The compound is used in drug development and delivery systems. Its stability and biocompatibility make it suitable for formulating drugs that require controlled release or targeted delivery .
Industry: this compound is used in the production of detergents and surfactants. Its ability to solubilize membrane proteins without denaturing them is particularly valuable in the pharmaceutical and biotechnology industries .
作用機序
Methyl-beta-D-thioglucopyranoside exerts its effects by interacting with specific molecular targets, such as glycosidases. The sulfur atom in the glycosidic bond makes it resistant to hydrolysis by these enzymes, allowing it to act as a competitive inhibitor. This inhibition helps in studying the enzyme’s activity and understanding its role in various biological processes .
類似化合物との比較
Methyl-beta-D-glucopyranoside: Similar structure but with an oxygen atom in the glycosidic bond instead of sulfur.
Methyl-beta-D-thiogalactoside: Similar structure but with a galactose moiety instead of glucose.
Octyl-beta-D-thioglucopyranoside: Similar structure but with an octyl group instead of a methyl group.
Uniqueness: Methyl-beta-D-thioglucopyranoside is unique due to its sulfur-containing glycosidic bond, which provides enhanced stability and resistance to enzymatic hydrolysis compared to its oxygen-containing counterparts. This makes it particularly useful in applications where stability and resistance to degradation are crucial .
特性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methylsulfanyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5S/c1-13-7-6(11)5(10)4(9)3(2-8)12-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFNFLTVAMOOPJ-ZFYZTMLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436454 |
Source


|
| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30760-09-9 |
Source


|
| Record name | METHYL-BETA-D-THIOGLUCOPYRANOSIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
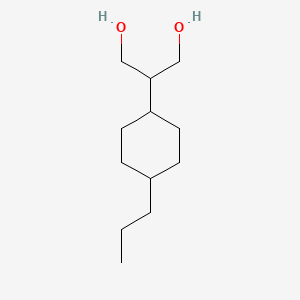
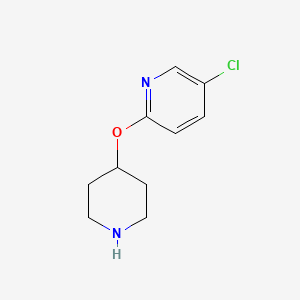
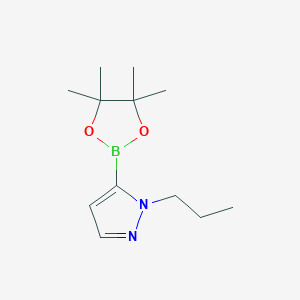
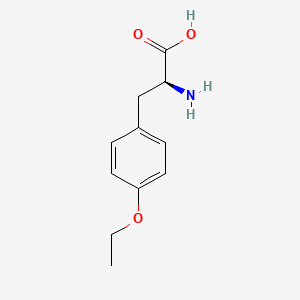

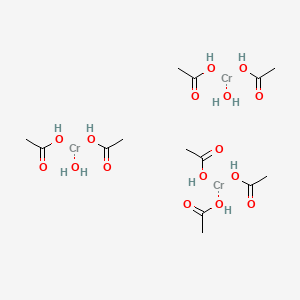
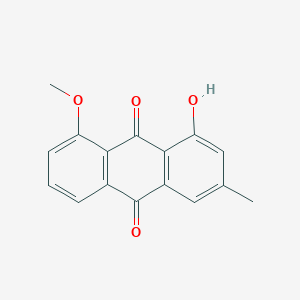

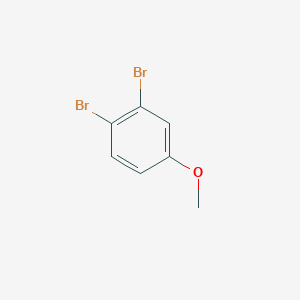
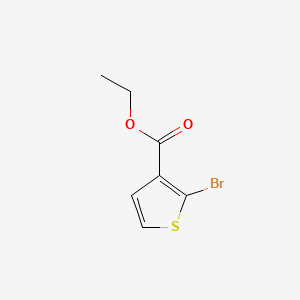
![(5aR,10bS)-(+)-5a,10b-Dihydro-2-(pentafluorophenyl)-4H,6H-indeno[2,1-b][1,2,4]trizolo[4,3-d][1,4]oxazinium tetrafluoroborate](/img/structure/B1589530.png)
